Retinoic acid chloride
Overview
Description
Retinoic acid is a metabolite of vitamin A (all-trans-retinol) that mediates the functions of vitamin A required for growth and development . It is required in chordate animals, which includes all higher animals from fish to humans . Retinoic acid is a yellow to light orange crystalline powder .
Synthesis Analysis
Retinoic acid is produced when retinol (ROH) is oxidized by retinol dehydrogenase (RDH) enzymes to retinal (RAL) and then irreversibly to retinoic acid by retinal-dehyde dehydrogenase (RALDH) enzymes .
Molecular Structure Analysis
Retinoic acid exerts its actions mainly through binding to the nuclear retinoic acid receptors (α, β, γ), which are transcriptional and homeostatic regulators whose functions are often compromised early in neoplastic transformation .
Chemical Reactions Analysis
Retinoic acid exerts its molecular actions mainly through retinoic acid receptor (RAR) and retinoid X receptor (RXR) nuclear receptors . In addition to the nuclear receptor-based mechanism of retinoic acid action, covalent binding of retinoic acid to cell macromolecules has been reported .
Physical And Chemical Properties Analysis
Retinoic acid is a yellow to light-orange crystalline powder . It has a melting point of approximately 180-182°C . It is practically insoluble in water but soluble in organic solvents such as acetone, chloroform, and methanol .
Scientific Research Applications
Developmental Biology and Embryology :
- Retinoic acid influences the spatial organization of cells in embryos and controls gene expression related to cell differentiation. It is also significant in understanding vertebrate development systems (Summerbell & Maden, 1990).
- During early organogenesis, retinoic acid organizes the trunk and contributes to the development of the eye and other organs. It's essential in signaling networks that control differentiation of pluripotent cells (Duester, 2008).
Dermatology :
- Retinoic acid is widely used in dermatology for improving skin conditions and wound healing. It has been encapsulated in β-cyclodextrin to enhance its solubility and reduce drawbacks (Didja et al., 1989).
- It is also used to treat acne vulgaris, with improved efficacy and tolerability through specific formulations (Anadolu et al., 2004).
Cancer Research and Therapeutics :
- Retinoic acid has roles in differentiation, proliferation, and apoptosis of cells, making it a candidate for cancer treatment and prevention. Research has focused on its use in leukemia and potentially in breast cancer and non-small cell lung cancer (Connolly et al., 2013).
- It also has a preventive role against the development of chemically induced tumors, as demonstrated in animal models (Bollag, 1972).
Ophthalmology :
- Retinoic acid improves corneal lacerations and epithelial defects, playing a critical role in cell differentiation at the cornea, conjunctiva, and limbus. However, its use is limited due to adverse effects on meibomian glands (Samarawickrama et al., 2015).
Neurology and Psychiatric Conditions :
- It is explored for therapeutic use in Alzheimer's disease due to its strong effects on acetylcholine transmitter functions in brain cholinergic neurons (Szutowicz et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWAFSRXIGEEKA-YCNIQYBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)Cl)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Retinoic acid chloride | |
CAS RN |
53839-60-4 | |
Record name | Vitamin A acid chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vitamin A acid chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUK8E8CBQ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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